Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a biphenyl core substituted with a fluoro group and a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the compound can be used in the synthesis of trisubstituted imidazole derivatives .
Biochemical Pathways
It’s known that the compound can participate in reactions such as the synthesis of trisubstituted imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the use of a fluoride source to activate TMSCF3, enabling the nucleophilic attack on the carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted biphenyl derivatives, such as:
Trifluoromethylbenzene: A simpler compound with a single trifluoromethyl group on a benzene ring.
Trifluoromethylphenol: A compound with a trifluoromethyl group and a hydroxyl group on a benzene ring.
Uniqueness
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its fluoro and trifluoromethyl groups on a biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJQZDDAVVHKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742838 |
Source
|
Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-42-6 |
Source
|
Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.